molecular formula C11H12ClFO3 B8206642 Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate

Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate

Cat. No.: B8206642
M. Wt: 246.66 g/mol
InChI Key: FTLKLNGWLPEHRA-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate typically involves the esterification of 2-chloro-4-fluoro-5-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Products with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Formation of 2-chloro-4-fluoro-5-hydroxybenzaldehyde or 2-chloro-4-fluoro-5-hydroxybenzoic acid.

    Reduction: Formation of tert-butyl 2-chloro-4-fluoro-5-hydroxybenzyl alcohol.

Scientific Research Applications

Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the hydroxyl group allows for hydrogen bonding interactions, while the chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-4-fluoro-5-methoxybenzoate
  • Tert-butyl 2-chloro-4-fluoro-5-aminobenzoate
  • Tert-butyl 2-chloro-4-fluoro-5-nitrobenzoate

Uniqueness

Tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine and fluorine atoms also contributes to its unique electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 2-chloro-4-fluoro-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLKLNGWLPEHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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